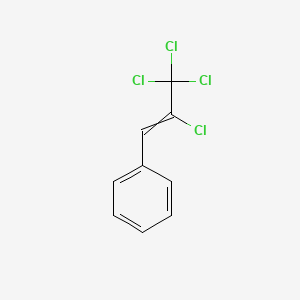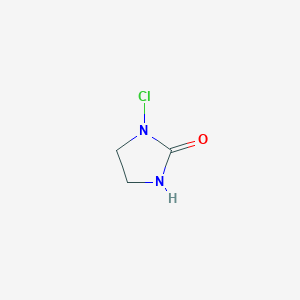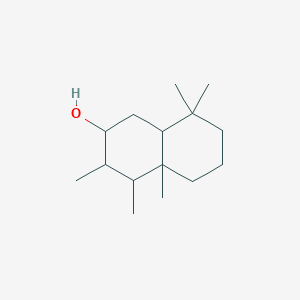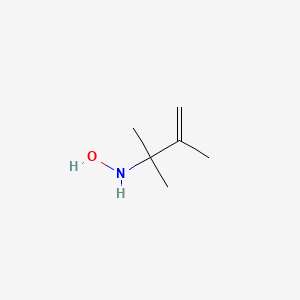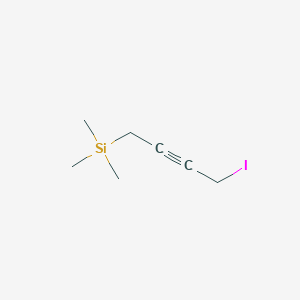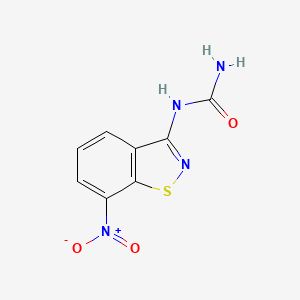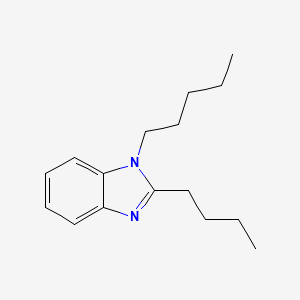
2-Butyl-1-pentyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole , belongs to the imidazole family. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to the formation of 2-Butyl-1-pentyl-1H-benzimidazole. One example involves the reaction of a substituted pyrrole with a benzimidazole derivative. The chlorination of the pyrrole ring followed by cyclization with benzimidazole yields the desired compound .
Industrial Production:: While specific industrial production methods may vary, the synthesis typically involves efficient and scalable processes to meet demand.
Analyse Chemischer Reaktionen
2-Butyl-1-pentyl-1H-benzimidazole undergoes various chemical reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: Substituents can be introduced at different positions. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides). The major products depend on reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Used as a building block in drug synthesis due to its diverse reactivity.
- Investigated for its coordination chemistry and ligand properties.
- Potential antitumor activity against cancer cell lines .
- Further research needed to explore its pharmacological properties.
- May find applications in materials science, catalysis, and organic electronics.
Wirkmechanismus
The precise mechanism by which 2-Butyl-1-pentyl-1H-benzimidazole exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While 2-Butyl-1-pentyl-1H-benzimidazole is unique, it shares features with related compounds:
1H-Benzimidazole, 2-phenyl-: A structurally similar benzimidazole derivative.
1H-Benzimidazole, 2-(methylthio)-: Another related compound.
Eigenschaften
CAS-Nummer |
110073-41-1 |
|---|---|
Molekularformel |
C16H24N2 |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
2-butyl-1-pentylbenzimidazole |
InChI |
InChI=1S/C16H24N2/c1-3-5-9-13-18-15-11-8-7-10-14(15)17-16(18)12-6-4-2/h7-8,10-11H,3-6,9,12-13H2,1-2H3 |
InChI-Schlüssel |
QODZGYIRMUIBIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



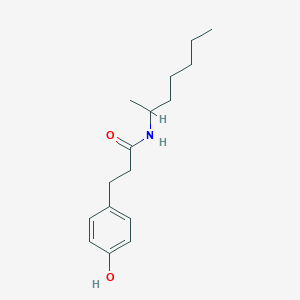
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)
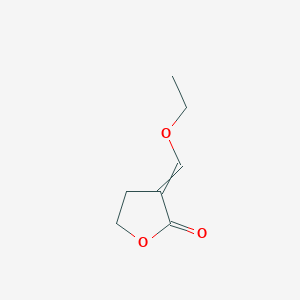
![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)
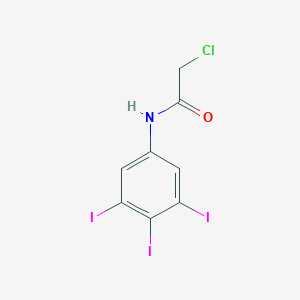
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
